molecular formula C9H7BrClFO2 B1413502 Ethyl 2-bromo-6-chloro-4-fluorobenzoate CAS No. 1805575-83-0

Ethyl 2-bromo-6-chloro-4-fluorobenzoate

Cat. No. B1413502
CAS RN: 1805575-83-0
M. Wt: 281.5 g/mol
InChI Key: XQIVJBAGRKMOAK-UHFFFAOYSA-N
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Description

  • Safety Information : It carries warning labels (H315, H319, H335) and should be handled with care .

Scientific Research Applications

Synthesis of Heterocyclic Compounds Ethyl 2-bromo-6-chloro-4-fluorobenzoate serves as a precursor in the synthesis of various heterocyclic compounds, which are vital in the realm of medicinal chemistry. For instance, some derivatives synthesized from ethyl 4-aminobenzonic have been used in the preparation of compounds with antiviral and cytotoxic activities, indicating the potential of Ethyl 2-bromo-6-chloro-4-fluorobenzoate derivatives in pharmacological research (Zheng-hong, 2009), (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Organic Synthesis and Catalysis The compound has been utilized in reactions involving organolithium reagents, showcasing its role in complex organic synthesis processes. This includes the formation of dianions and subsequent reactions to produce compounds with potential applications in organic electronics and other materials science domains (Gohier, Castanet, & Mortier, 2003), (Guo, Yu, & Su, 2020).

Fluorescence Studies and Light Emitting Compounds Ethyl 2-bromo-6-chloro-4-fluorobenzoate derivatives have been explored for their fluorescence properties. These compounds are investigated for their potential in creating blue light-emitting materials, which are crucial for various technological applications such as display technologies and bioimaging (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Crystal Engineering and Material Sciences The compound's derivatives have been used in crystal engineering, demonstrating their importance in the design and development of new materials with specific crystal structures and properties. This includes the study of polymorphism and halogen bonding, which are critical factors in the material properties of the synthesized crystals (Gonnade, Bhadbhade, & Shashidhar, 2008).

properties

IUPAC Name

ethyl 2-bromo-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIVJBAGRKMOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-chloro-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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